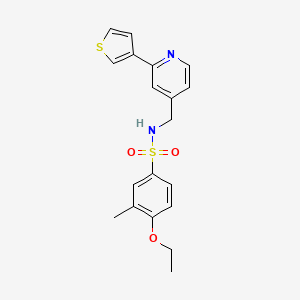![molecular formula C10H10ClNO3 B2401682 3-[(2-Chlorobenzoyl)amino]propanoic acid CAS No. 178497-08-0](/img/structure/B2401682.png)
3-[(2-Chlorobenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chlorobenzoyl)amino]propanoic acid, also known as 2-chlorobenzoyl glycine, is an amino acid found in nature and is used in various scientific research applications. It is a small molecule that is commonly used in peptide synthesis and as a building block in organic chemistry. In addition, it is a versatile organic compound that can be used in a variety of methods of synthesis, including classical methods and modern techniques.
Aplicaciones Científicas De Investigación
Phenolic Acid Applications
Phenolic acids like Chlorogenic Acid (CGA) are recognized for their extensive biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and as a CNS stimulator. CGA, a form of phenolic acid, modulates lipid and glucose metabolism, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. It also shows hepatoprotective effects and influences the metabolism of nutrients, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Flavor Compound Production and Breakdown
Branched aldehydes, derived from amino acids, are crucial flavor compounds in various food products. Understanding the metabolic conversions, microbial and food composition that influence the formation of these aldehydes is essential for controlling their levels in food products. Special emphasis is placed on 3-methyl butanal and its presence in different food products (Smit, Engels, & Smit, 2009).
Dual Role of Chlorogenic Acid as Food Additive and Nutraceutical
Chlorogenic acid exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it useful for treating metabolic syndrome. It also possesses antimicrobial properties against a wide range of organisms, making it a potential natural food preservative. Its antioxidant activity and protective properties against the degradation of other bioactive compounds in food make it an excellent candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Biomedical Applications of Highly Branched Polymers
Highly branched polymers based on poly(amino acid)s are considered for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. These polymers, particularly dendrimers, dendrigrafts, and hyperbranched polymers, are explored for use as delivery vehicles for genes and drugs and as antiviral compounds (Thompson & Scholz, 2021).
Anticancer Potentials of Cinnamic Acid Derivatives
Cinnamic acid derivatives, possessing the 3-phenyl acrylic acid functionality, have garnered attention in medicinal research due to their anticancer potentials. These derivatives are explored for their synthesis, biological evaluation, and potential as traditional and recent synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Environmental Applications of Sulfamic Acid
Sulfamic acid solutions are used for the removal of scales and metal oxides from surfaces, offering a more environmentally friendly and less toxic alternative for the cleaning of metallic surfaces. The incorporation of organic compounds based corrosion inhibitors in sulfamic acid-based electrolytes is a strategy to prevent corrosive damage to metallic surfaces (Verma & Quraishi, 2022).
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of propanoic acid , which is an antimicrobial agent used for food preservation and flavoring .
Mode of Action
Propanoic acid acts as a preservative by inhibiting the growth of molds and some bacteria .
Biochemical Pathways
It is known that propanoic acid and its derivatives can influence various metabolic processes, including the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
As a derivative of propanoic acid, it may share similar antimicrobial properties, inhibiting the growth of certain molds and bacteria .
Propiedades
IUPAC Name |
3-[(2-chlorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMWSRFNCJGXLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2401599.png)
![5-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2401604.png)


![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)
![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)



![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)
![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)
![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)